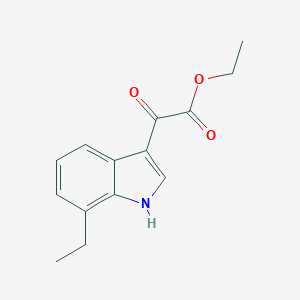

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNYDFJCJIVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554277 | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-90-1 | |

| Record name | Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111478-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

This guide details the synthesis of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate , a critical intermediate in the pharmaceutical manufacturing of Etodolac (a COX-2 selective NSAID).

The synthesis follows the Speeter-Anthony protocol , a robust two-step, one-pot acylation sequence that leverages the high nucleophilicity of the indole C3 position. This pathway is preferred in industrial settings over direct Fischer indole synthesis of the ester due to higher regioselectivity and cleaner impurity profiles.

Executive Summary

-

Target Molecule: this compound

-

CAS Number: 115403-56-8 (Generic for ethyl indole-3-glyoxylates), Specific derivative often referenced in Etodolac patents.

-

Primary Application: Precursor to 7-ethyltryptophol via hydride reduction (LiAlH4 or NaBH4/BF3·Et2O).

-

Core Methodology: Friedel-Crafts type acylation (catalyst-free) using oxalyl chloride followed by alcoholysis.

Retrosynthetic Analysis

The molecule is disconnected at the C3-carbonyl bond. The high electron density of the pyrrole ring in the indole system allows for direct electrophilic attack by oxalyl chloride without the need for a Lewis acid catalyst (unlike benzene derivatives).

Key Disconnections:

-

Ester Bond: Formed via nucleophilic acyl substitution of the intermediate glyoxylyl chloride with ethanol.

-

C3-C(O) Bond: Formed via electrophilic aromatic substitution (EAS) on 7-ethylindole.

Figure 1: Retrosynthetic logic flow.

Chemical Foundation & Mechanism

The reaction proceeds via the Speeter-Anthony procedure .

-

Electrophilic Attack: The

-electrons of the indole C2-C3 double bond attack the highly electrophilic carbonyl carbon of oxalyl chloride. The 7-ethyl group exerts a mild inductive effect (+I), slightly increasing electron density, though its position (C7) is distal to the reaction site (C3). -

Restoration of Aromaticity: Loss of a proton restores the indole aromaticity, yielding the 3-glyoxylyl chloride intermediate. This intermediate is typically a bright yellow/orange solid that precipitates in aprotic solvents.

-

Esterification: Addition of ethanol results in nucleophilic acyl substitution at the acid chloride, releasing HCl and forming the stable

-keto ester.

Figure 2: Mechanistic pathway of the Speeter-Anthony synthesis.

Experimental Protocol

Scale: 100 mmol basis (Scalable to kg).

Phase 1: Reagents & Preparation

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 7-Ethylindole | 145.20 | 1.0 | 14.52 g | Nucleophile |

| Oxalyl Chloride | 126.93 | 1.2 | 10.3 mL | Electrophile |

| Diethyl Ether (anhydrous) | 74.12 | Solvent | 150 mL | Solvent |

| Ethanol (absolute) | 46.07 | Excess | 50 mL | Quenching/Esterification |

| Triethylamine (Optional) | 101.19 | 1.2 | ~16 mL | Acid Scavenger (if needed) |

Pre-requisites:

-

Glassware must be oven-dried (moisture sensitive acid chloride intermediate).

-

Inert atmosphere (

or Ar) is recommended but not strictly required if reagents are dry. -

Safety: Oxalyl chloride releases CO and CO2 upon decomposition and HCl during reaction. Perform in a high-efficiency fume hood.

Phase 2: Acylation (Formation of Acid Chloride)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Flush with nitrogen.

-

Dissolution: Charge the flask with 7-ethylindole (14.52 g) and anhydrous diethyl ether (150 mL). Cool the solution to 0–5°C using an ice bath.

-

Addition: Charge the addition funnel with oxalyl chloride (10.3 mL). Add dropwise over 30–45 minutes.

-

Observation: A vigorous evolution of gas (HCl) will occur. The solution will turn from pale yellow to bright orange/red, and a precipitate (the glyoxylyl chloride) will form.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of 7-ethylindole (

) and appearance of a baseline spot (acid chloride).

-

Phase 3: Esterification

-

Cooling: Re-cool the reaction slurry to 0°C .

-

Quench: Slowly add absolute ethanol (50 mL) via the addition funnel.

-

Caution: Exothermic reaction with HCl evolution.

-

-

Workup: Stir for 1 hour at room temperature. The precipitate typically dissolves or changes form as the ester is generated.

-

Isolation:

-

Method A (Filtration): If the product crystallizes upon cooling, filter directly and wash with cold ethanol.

-

Method B (Extraction): Pour the mixture into ice-cold saturated

(200 mL) to neutralize HCl. Extract with Ethyl Acetate (

-

Phase 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethanol/Water (9:1) .

-

Yield: Expected yield is 85–92% .

-

Appearance: Crystalline solid (often pale yellow or off-white).

Process Control & Critical Parameters

| Parameter | Specification | Rationale |

| Temperature (Step 1) | < 5°C | Controls exotherm; prevents polymerization of indole. |

| Stoichiometry | 1.1–1.2 eq (COCl)2 | Slight excess ensures complete conversion; large excess generates impurities. |

| Solvent Choice | Et2O or TBME | Aprotic, low boiling point. The intermediate acid chloride is insoluble, driving the reaction forward. |

| Moisture Control | < 0.1% Water | Water hydrolyzes oxalyl chloride to oxalic acid and the intermediate to the glyoxylic acid (not ester). |

Analytical Validation

-

1H NMR (CDCl3, 400 MHz):

-

1.35 (t, 3H, ester

-

1.40 (t, 3H, 7-ethyl

-

2.85 (q, 2H, 7-ethyl

-

4.40 (q, 2H, ester

- 8.45 (d, 1H, C2-H, deshielded by carbonyl)

- 9.0-10.0 (br s, 1H, NH)

-

1.35 (t, 3H, ester

-

IR Spectroscopy:

-

Strong bands at ~1730 cm

(ester C=O) and ~1640 cm

-

Synthesis of Starting Material (Context)

If 7-ethylindole is not commercially available, it is synthesized via the Bartoli Indole Synthesis :

-

Substrate: 2-Ethylnitrobenzene.

-

Reagent: Vinylmagnesium bromide (3.0 equiv).

-

Conditions: THF, -40°C.

-

Mechanism: Grignard attack on the nitro group, followed by cyclization and rearrangement.

References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.

-

Demerson, C. A., et al. (1976). Etodolac and related derivatives.[1][2][3][4][5][6] Synthesis and anti-inflammatory activity.[1][4][6] Journal of Medicinal Chemistry, 19(3), 391–395.

-

Humber, L. G. (1986). Etodolac: A new non-steroidal anti-inflammatory drug.[1] Medicinal Research Reviews, 6(3), 317–343.

-

Patel, J., et al. (2014). An optimized process for the synthesis of a key starting material for etodolac.[1][4][7] IOSR Journal of Applied Chemistry, 7(1), 51-54. (Describes the glyoxylate route).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 3. Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents (Journal Article) | ETDEWEB [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

- 6. Preparation method of 7-ethyl chrotol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties & Synthetic Utility of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Executive Summary

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate (also known as ethyl 7-ethylindole-3-glyoxylate) is a critical synthetic intermediate in the pharmaceutical manufacturing of Etodolac , a selective COX-2 inhibitor NSAID. While often overshadowed by its reduced derivative, 7-ethyltryptophol (CAS 41340-36-7), this

This guide provides a comprehensive technical profile of the compound, focusing on its synthesis via the Speeter-Anthony procedure , structural characterization, and critical solubility parameters required for process scaling.

Molecular Identity & Structural Analysis

The molecule features an indole core substituted at the C7 position with an ethyl group and at the C3 position with an ethyl glyoxylate side chain.[1] The 7-ethyl substituent is sterically significant, influencing the crystal packing and solubility profile compared to unsubstituted indole glyoxylates.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | Ethyl 7-ethylindole-3-glyoxylate |

| Molecular Formula | C |

| Molecular Weight | 245.28 g/mol |

| Core Scaffold | Indole (Benzopyrrole) |

| Key Substituents | 7-Ethyl (Lipophilic), 3-Glyoxylate (Electrophilic/Polar) |

| SMILES | CCc1cccc2c1[nH]cc2C(=O)C(=O)OCC |

Electronic & Steric Effects

-

7-Ethyl Group: Acts as a weak electron-donating group (+I effect) but primarily serves as a lipophilic anchor. It increases the LogP relative to the parent indole, enhancing solubility in non-polar organic solvents (e.g., toluene, dichloromethane).

-

3-Glyoxylate Moiety: The

-keto ester is highly electron-withdrawing, significantly deactivating the indole ring toward further electrophilic substitution. It also serves as a potent electrophile for reduction (e.g., by LiAlH

Physicochemical Profile

The following properties are derived from experimental data on homologous indole-3-glyoxylates and specific literature on Etodolac intermediates.

Physical Constants

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Typically isolated as yellow to orange needles or powder. |

| Melting Point | 105 – 115 °C (Range) | The ethyl ester lowers the MP compared to the free acid; 7-ethyl substitution may disrupt packing, slightly lowering MP vs. unsubstituted analogs. |

| Solubility (High) | Dichloromethane, THF, Ethyl Acetate | Preferred solvents for reaction and extraction. |

| Solubility (Mod.) | Ethanol, Methanol | Soluble, especially when hot (used for recrystallization). |

| Solubility (Low) | Water, Hexanes | Insoluble in water; precipitates from non-polar alkanes. |

| pKa (Indole NH) | ~16.5 | The electron-withdrawing glyoxylate group increases the acidity of the N-H proton slightly compared to indole (pKa 16.9). |

| LogP (Predicted) | 2.8 – 3.2 | Moderately lipophilic due to the ethyl chain and aromatic core. |

Stability[4]

-

Thermal: Stable under standard storage conditions (< 30°C).

-

Hydrolytic: The ester bond is susceptible to hydrolysis in strong aqueous base or acid, converting to the corresponding glyoxylic acid.

-

Photolytic: Indole derivatives are photosensitive; store in amber containers to prevent oxidative dimerization.

Synthetic Pathway (Speeter-Anthony Procedure)

The most robust synthesis of this compound utilizes the reaction of oxalyl chloride with 7-ethylindole , followed by quenching with ethanol. This method avoids the harsh conditions of Fischer indole synthesis and provides high regioselectivity for the C3 position.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis via acylation. The reaction proceeds through a highly reactive acid chloride intermediate which precipitates or remains in solution before esterification.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

7-Ethylindole (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

Anhydrous Diethyl Ether (or THF)

-

Absolute Ethanol

Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 7-ethylindole (10.0 g, 68.9 mmol) in anhydrous diethyl ether (100 mL). Cool the solution to 0°C in an ice bath.

-

Acylation: Add oxalyl chloride (7.0 mL, 82.7 mmol) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Esterification: Cool the mixture back to 0°C. Add absolute ethanol (20 mL) slowly (exothermic reaction).

-

Note: HCl gas is evolved; ensure proper venting through a scrubber.

-

-

Workup: Stir for 1 hour. Quench by pouring into ice-cold NaHCO

solution (saturated). Extract with Ethyl Acetate (3 x 100 mL). -

Purification: Wash organic layers with brine, dry over Na

SO

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Assignment |

| 1H NMR (CDCl | Ethyl CH | |

| Ester Ethyl CH | ||

| Ethyl CH | ||

| Ester Ethyl CH | ||

| Aromatic Indole Protons (H4, H5, H6) | ||

| Indole C2-H (Deshielded by C=O) | ||

| Indole N-H | ||

| IR Spectroscopy | 3250 - 3350 cm | N-H Stretch |

| 1730 cm | Ester C=O[7] Stretch | |

| 1640 cm | Keto C=O Stretch (Conjugated) | |

| Mass Spectrometry | m/z 245 [M]+ | Molecular Ion |

Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor to 7-Ethyltryptophol , a key intermediate for Etodolac .

Reduction to Tryptophol

The glyoxylate functionality allows for a controlled "double reduction" to the ethyl alcohol side chain.

Figure 2: The glyoxylate serves as the oxidized precursor. Reduction with Lithium Aluminum Hydride (LiAlH

Advantages over Fischer Indole Synthesis

While 7-ethyltryptophol can be made directly via Fischer indole synthesis (from 2-ethylphenylhydrazine + 2,3-dihydrofuran), that route often yields tarry impurities and requires difficult purification.[8] The glyoxylate route described here, while adding steps, often provides a cleaner product profile suitable for high-purity pharmaceutical standards.

References

-

Demerson, C. A., et al. (1976).[1] "Etodolac and related derivatives. Synthesis and anti-inflammatory activity of pyrano[3,4-b]indoles." Journal of Medicinal Chemistry, 19(3), 391–395. Link

-

Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

National Center for Biotechnology Information. (n.d.). "7-Ethyltryptophol (Compound Summary)." PubChem. Retrieved January 31, 2026. Link

-

US Patent 4585877A. (1986). "Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid, etodolac." Link

Sources

- 1. US4585877A - Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid, etodolac - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 7-Ethyl Tryptophol [hsppharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of the glyoxylate moiety at the 3-position offers a versatile handle for chemical modifications, making this class of molecules particularly attractive for drug discovery and development. This guide will detail the physicochemical properties, a proposed synthetic route, robust characterization methodologies, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Compound Profile: this compound

This compound is an organic molecule featuring a 7-ethyl substituted indole ring linked at the 3-position to an ethyl glyoxylate group. The presence of the electron-rich indole nucleus, combined with the electrophilic character of the α-ketoester functionality, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and a potential pharmacophore in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)c1c[nH]c2cccc(c12)CC |

| InChI Key | (Predicted) |

| Appearance | (Predicted) Off-white to yellow solid |

| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents |

Note: Some properties are predicted based on the chemical structure and data for analogous compounds, as extensive experimental data for this specific molecule is not widely published.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the acylation of indoles. A common and effective method is the Friedel-Crafts acylation of 7-ethylindole with an appropriate acylating agent, such as ethyl oxalyl chloride.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-ethylaniline, followed by acylation of the resulting 7-ethylindole.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Ethylindole

-

To a solution of 2-ethylaniline in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of an aqueous solution of glyoxylic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-ethylindole.

Step 2: Synthesis of this compound

-

Dissolve 7-ethylindole in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid, such as aluminum trichloride, portion-wise.

-

To this mixture, add a solution of ethyl oxalyl chloride in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups, the aromatic protons of the indole ring, and the N-H proton. The ¹³C NMR will confirm the presence of the carbonyl carbons of the ketoester moiety and the carbons of the indole core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. Electron impact (EI) or electrospray ionization (ESI) are common techniques.[3][4] The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, and strong C=O stretching frequencies for the ketone and ester carbonyls.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Purity is assessed by the area percentage of the main peak.

Applications in Drug Discovery and Medicinal Chemistry

The indole-3-glyoxylate scaffold is a versatile platform for the development of novel therapeutic agents due to its synthetic tractability and its ability to interact with a variety of biological targets.

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indole N-H and the carbonyl oxygens of the glyoxylate moiety in this compound can act as hydrogen bond donors and acceptors, respectively. The 7-ethyl group can be directed towards a hydrophobic pocket within the active site. Further derivatization of the glyoxylate group, for instance, by converting it to an amide, can lead to potent and selective kinase inhibitors.

Caption: Potential binding mode of an indole-3-glyoxylate derivative in a kinase active site.

Precursor for Complex Heterocycles

The α-ketoester functionality is a versatile synthetic handle. It can undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig-type reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With dinucleophiles to construct new heterocyclic rings fused to the indole core.

These transformations allow for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a robust analytical characterization workflow. The versatility of the indole-3-glyoxylate core suggests that this compound and its derivatives will continue to be of great interest to researchers in the field of drug discovery and development.

References

- ACS Publications. (2016, February 15). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.

- BLDpharm. Ethyl 2-(1H-indol-3-yl)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53345675, Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)

- National Library of Medicine. (2024, August 1). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.

- National Library of Medicine. (2005, April 15).

- National Library of Medicine. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.

- Organic Chemistry Portal. Synthesis of indoles.

- ResearchGate. (2015, January 13).

- SciELO. (2023, April 24).

- Biosynth. (2024, March 7).

- USP Store. Etodolac Related Compound H (25 mg) (2-(7-Ethyl-1H-indol-3-yl)ethan-1-ol).

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Monograph: Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Role in Pharmaceutical Synthesis and Process Chemistry

Executive Summary

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate (also known as ethyl 7-ethylindol-3-ylglyoxylate) is a critical synthetic intermediate in the manufacturing of Etodolac , a pyranoindole-class non-steroidal anti-inflammatory drug (NSAID). This compound serves as the direct precursor to 7-ethyltryptophol , the scaffold required to build the pyrano[3,4-b]indole core of Etodolac.

This guide details the chemical identity, synthesis via the Speeter-Anthony procedure , and downstream transformation of this ester. It is designed for process chemists optimizing the route to Etodolac, focusing on reaction causality, impurity control, and scalable methodology.

Chemical Identity & Properties

The compound features an indole core substituted at the C7 position with an ethyl group—a structural feature essential for the pharmacological selectivity of Etodolac (COX-2 inhibition profile). The C3 position bears an

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Ethyl 7-ethylindole-3-glyoxylate |

| Molecular Formula | |

| Molecular Weight | 245.27 g/mol |

| Core Structure | Indole (7-ethyl substituted) |

| Functional Groups | |

| Solubility | Soluble in EtOH, THF, EtOAc, DCM; Insoluble in water |

| Appearance | Typically a yellow to orange crystalline solid |

Synthetic Pathway: The Speeter-Anthony Protocol[3]

The most robust synthesis of this compound utilizes the Speeter-Anthony procedure . This method exploits the high nucleophilicity of the indole C3 position to undergo acylation with oxalyl chloride without the need for a Lewis acid catalyst, followed by alcoholysis.

Reaction Mechanism

-

Electrophilic Attack : The

-electrons of the indole C2-C3 bond attack the electrophilic carbonyl carbon of oxalyl chloride. -

Intermediate Formation : A 3-glyoxylyl chloride intermediate is formed, often precipitating as a bright yellow/orange solid (acyl chloride hydrochloride salt).

-

Esterification : Nucleophilic acyl substitution by ethanol yields the target

-keto ester.

Process Diagram (Graphviz)

Experimental Protocol

Objective : Synthesis of this compound on a 10g scale.

Reagents & Materials

-

7-Ethylindole : 10.0 g (68.9 mmol)

-

Oxalyl Chloride : 9.6 g (75.8 mmol, 1.1 equiv)

-

Anhydrous Diethyl Ether (or THF) : 150 mL

-

Absolute Ethanol : 50 mL

-

Triethylamine (Optional) : Used if neutralization of HCl is required in situ.

Step-by-Step Methodology

-

Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

). -

Reagent Preparation : Dissolve 7-ethylindole (10.0 g) in anhydrous diethyl ether (100 mL). Cool the solution to 0–5°C using an ice bath.

-

Acylation :

-

Add oxalyl chloride (9.6 g) dropwise over 30 minutes.

-

Observation: The reaction mixture will turn bright yellow/orange, and a precipitate (the glyoxylyl chloride intermediate) will form.

-

Critical Control Point: Maintain temperature < 10°C to prevent polymerization or over-acylation.

-

-

Reaction Maturation : Stir the slurry at 0–5°C for 1 hour, then allow it to warm to room temperature for 1 hour to ensure complete conversion of the indole.

-

Esterification (Quench) :

-

Cool the mixture back to 0°C.

-

Add absolute ethanol (50 mL) slowly. The reaction is exothermic; control addition rate to manage heat evolution.

-

Chemistry: The acyl chloride reacts with EtOH to form the ethyl ester and HCl gas.

-

-

Workup :

-

Pour the mixture into ice-cold saturated

solution (200 mL) to neutralize residual HCl. -

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification : Recrystallize the crude solid from Ethanol/Hexane or Toluene to yield the pure ester.

Table 2: Critical Process Parameters

| Parameter | Setting | Rationale |

| Temperature (Acylation) | 0–5°C | Prevents decomposition of oxalyl chloride and side reactions at C2 position. |

| Stoichiometry | 1.1 - 1.2 equiv (COCl)2 | Slight excess ensures complete consumption of the expensive 7-ethylindole. |

| Solvent | Ether or THF | Aprotic solvents stabilize the acyl chloride intermediate; Ether allows easy precipitation. |

| Quench | Slow addition of EtOH | Controls exothermicity; prevents "runaway" HCl generation. |

Downstream Application: Etodolac Synthesis[2][4][5]

The primary utility of this compound is its conversion to 7-ethyltryptophol , which is then cyclized to form Etodolac.

Reduction Strategy

The

-

Reaction :

-

Yield Target : >85%

Pathway Visualization

Scientific Integrity & Troubleshooting

Impurity Profiling

-

Bis-Indole Formation : If the stoichiometry of oxalyl chloride is too low (< 0.5 equiv), two indole molecules can react with one oxalyl chloride molecule. Prevention: Ensure excess oxalyl chloride is present before adding indole, or add indole slowly to excess reagent.

-

C2 Acylation : Rare under standard conditions but possible at high temperatures. Prevention: Keep reaction < 5°C.

Safety Considerations

-

Oxalyl Chloride : Highly toxic; releases CO and HCl upon hydrolysis. Must be handled in a fume hood.

-

Exotherms : The ethanol quench generates HCl gas and heat. Ensure adequate venting and cooling.[1]

References

-

Speeter, M. E., & Anthony, W. C. (1954).[2] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

Demerson, C. A., et al. (1976). Etodolac: A new non-steroidal anti-inflammatory drug.[1][3] Journal of Medicinal Chemistry. (Foundational work on pyranoindole synthesis).

-

Patent US 4,062,869 . (1977). Process for preparing pyranoindole derivatives. (Describes the use of tryptophols in Etodolac synthesis). Link

-

Organic Syntheses . (2004). General procedure for Indole-3-glyoxylates. Organic Syntheses, Coll. Vol. 10, p.588. Link

-

PubChem . (2025). Etodolac Compound Summary. (Context for the API pathway). Link

Sources

The Indole-3-Glyoxylate Scaffold: A Pivotal Hub in Metabolism and a Prized Blueprint in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole-3-glyoxylate scaffold, a seemingly simple molecular framework, occupies a fascinating and pivotal position at the crossroads of fundamental biological pathways and innovative drug discovery. While recognized as a key intermediate in the microbial catabolism of the essential amino acid tryptophan, its broader biological significance is a subject of unfolding research. For medicinal chemists, this scaffold has proven to be a "privileged structure," a versatile and fruitful template for the design of a vast array of pharmacologically active molecules. This in-depth technical guide provides a comprehensive exploration of the indole-3-glyoxylate core, from its metabolic origins and putative biological roles to its profound impact on modern drug development. We will delve into the known enzymatic transformations that govern its formation, dissect the diverse therapeutic activities of its derivatives, and provide detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers seeking to understand and exploit the rich biological and chemical potential of the indole-3-glyoxylate scaffold.

The Indole-3-Glyoxylate Scaffold: A Chemo-Biological Introduction

The indole-3-glyoxylate scaffold is characterized by an indole ring substituted at the C3 position with a glyoxylyl group (-CO-COOH). This α-keto acid functionalization imparts unique chemical reactivity and potential for biological interactions. The indole nucleus itself is a ubiquitous and vital motif in nature, forming the core of the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin[1]. This inherent biological relevance has long positioned indole-containing molecules as a focal point for chemical and biological investigation[2]. The addition of the glyoxylate moiety creates a scaffold with a rich potential for derivatization, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents[3][4].

Metabolic Crossroads: Biosynthesis and Catabolism of Indole-3-Glyoxylate

While the synthetic utility of the indole-3-glyoxylate scaffold is well-documented, its natural occurrence is more nuanced, primarily identified as a key intermediate in microbial metabolic pathways.

Microbial Tryptophan and Indole Catabolism

The most definitive evidence for the natural occurrence of indole-3-glyoxylate comes from studies of bacterial metabolism. Certain soil bacteria, such as those from the genus Arthrobacter, have been shown to transform indole and indole-3-acetic acid (IAA), a major plant auxin, into indole-3-glyoxylate[5][6]. This conversion is part of a broader catabolic pathway that allows these microorganisms to utilize indole-containing compounds as a source of carbon and energy[5].

The enzymatic oxidation of IAA to indole-3-glyoxylate is a key step in this pathway. While the specific enzyme responsible for this α-oxidation has not been definitively characterized and named, it is likely a type of oxidase or dehydrogenase that acts on the methylene group of the acetic acid side chain[5]. Following its formation, indole-3-glyoxylate can be further metabolized to indole-3-aldehyde[5].

Figure 1: Putative microbial metabolic pathway for the formation and degradation of indole-3-glyoxylate.

Putative Role in Plant Auxin Homeostasis

In plants, the regulation of the concentration of the auxin IAA is critical for proper growth and development[7][8]. This is achieved through a balance of biosynthesis, transport, and catabolism. The primary mechanism for irreversible IAA degradation is through oxidation[7]. Plant peroxidases are known to catalyze the oxidative decarboxylation of IAA[3][9]. While the major product of this reaction is 3-methyleneoxindole, the potential for the formation of indole-3-glyoxylate as an intermediate or a minor product in certain plant species or under specific physiological conditions cannot be entirely ruled out, although direct evidence for this is currently lacking.

The Glyoxylate Cycle: An Indirect Connection?

The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that allows for the synthesis of carbohydrates from two-carbon compounds like acetate[10][11]. This cycle is crucial for organisms growing on fatty acids or acetate as their sole carbon source. The name "glyoxylate" in both the indole-3-glyoxylate scaffold and the glyoxylate cycle naturally raises the question of a direct metabolic link.

At present, there is no direct evidence to suggest that indole-3-glyoxylate is a direct intermediate or substrate in the canonical glyoxylate cycle. The key enzymes of the glyoxylate cycle, isocitrate lyase and malate synthase, act on isocitrate and glyoxylate, respectively[10]. However, it is conceivable that in organisms that possess both tryptophan catabolic pathways and the glyoxylate cycle, there may be regulatory crosstalk or a shared pool of glyoxylate, although this remains a speculative area requiring further investigation.

Biological Significance and Pharmacological Potential

While the direct biological roles of endogenous indole-3-glyoxylate are still being elucidated, the pharmacological activities of its synthetic derivatives are extensive and well-documented. The scaffold serves as a versatile template for generating molecules that can interact with a wide range of biological targets.

Endogenous Roles: An Area of Active Investigation

The transient nature of indole-3-glyoxylate as a metabolic intermediate has made it challenging to study its direct physiological effects. However, as a tryptophan metabolite, it may play a role in the complex signaling network of the gut microbiome. Tryptophan metabolites produced by gut bacteria are known to act as signaling molecules that can influence host physiology, including immune responses and intestinal barrier function, often through activation of the aryl hydrocarbon receptor (AhR)[12][13]. While other indole derivatives have been identified as AhR ligands, the specific interaction of indole-3-glyoxylate with AhR or other nuclear receptors has not been extensively studied and represents a promising avenue for future research[2][7][14].

A "Privileged Scaffold" in Drug Discovery

The true significance of the indole-3-glyoxylate scaffold to date lies in its role as a "privileged structure" in medicinal chemistry. By modifying the glyoxylyl moiety, typically through the formation of amides (indolylglyoxylamides), a diverse library of compounds with a wide spectrum of biological activities has been synthesized[3][4].

| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference(s) |

| Indolylglyoxylamides | Tubulin polymerization inhibition | Anticancer | [15] |

| Indolylglyoxylamides | Benzodiazepine receptor modulation | Anxiolytic | [16] |

| Indolylglyoxylamides | Inhibition of Plasmodium falciparum growth | Antimalarial | |

| Brominated Indolylglyoxylamides | α-synuclein binding | Neurodegenerative diseases | [3] |

| Indolylglyoxylamides | Various, including antiprion and antiviral | CNS disorders, infectious diseases | [3] |

Table 1: Summary of Pharmacological Activities of Indole-3-Glyoxylate Derivatives.

The success of this scaffold can be attributed to several factors. The indole ring itself can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking[1]. The glyoxylamide linker provides a rigid and defined orientation for appended chemical groups, allowing for precise targeting of binding pockets in enzymes and receptors.

Experimental Protocols: Studying the Indole-3-Glyoxylate Scaffold

The study of indole-3-glyoxylate and its derivatives requires robust analytical methods for their detection and quantification in complex biological matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for this purpose.

Extraction and Quantification of Indole-3-Glyoxylate from Bacterial Culture

This protocol provides a general framework for the analysis of indole-3-glyoxylate from a bacterial culture, such as Arthrobacter sp., grown in the presence of indole or IAA.

4.1.1. Sample Preparation and Extraction

-

Culture Growth: Grow the bacterial strain in a suitable minimal medium supplemented with a carbon source (e.g., 10 mM sodium succinate) and the precursor of interest (e.g., 0.5 mM indole or IAA)[5].

-

Sample Collection: At various time points, collect aliquots of the bacterial culture.

-

Cell Separation: Centrifuge the collected aliquots to pellet the bacterial cells.

-

Supernatant Extraction: Carefully transfer the supernatant to a new tube. Acidify the supernatant to a pH of approximately 2.5 with HCl.

-

Liquid-Liquid Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Vortex vigorously and then centrifuge to separate the phases. Repeat the extraction twice.

-

Drying and Reconstitution: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS analysis.

4.1.2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes) is a good starting point for method development.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for acidic compounds like indole-3-glyoxylate.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: The specific precursor-to-product ion transitions for indole-3-glyoxylate will need to be determined using a standard compound. For indole-3-glyoxylate (C₁₀H₇NO₃, MW: 189.17), the deprotonated molecule [M-H]⁻ at m/z 188.0 would be the precursor ion. A likely product ion would result from the loss of CO₂ (44 Da), giving a fragment at m/z 144.0. Therefore, a potential MRM transition would be 188.0 -> 144.0.

-

Figure 2: General workflow for the analysis of indole-3-glyoxylate from biological samples.

Future Perspectives and Conclusion

The indole-3-glyoxylate scaffold represents a molecule of dual identity. In the realm of natural products and metabolism, it is a key, albeit somewhat enigmatic, intermediate in the microbial processing of tryptophan and its derivatives. The precise enzymatic machinery governing its synthesis and degradation, its potential presence and role in other organisms like plants, and its direct biological activities as a signaling molecule are all areas ripe for further investigation. Unraveling these aspects will not only deepen our understanding of fundamental metabolic pathways but may also reveal novel biological control points.

From the perspective of medicinal chemistry, the indole-3-glyoxylate scaffold has already proven its immense value. It has served as a launchpad for the development of a multitude of compounds with potent and diverse pharmacological activities. The continued exploration of the chemical space around this privileged structure, guided by a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases. The synergy between understanding the natural roles of this scaffold and exploiting its synthetic versatility will be a powerful engine for future discoveries in both biology and medicine.

References

-

Jain, R., Dandekar, P., Lanjekar, V., & Singh, R. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. BioMed Research International, 2014, 1-7. [Link]

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(1), 23. [Link]

-

Lau, S., et al. (2021). Glycosylation pathways in auxin homeostasis. Journal of Experimental Botany, 72(16), 5739-5750. [Link]

-

Biocyclopedia. (n.d.). Indole Acetic Acid Oxidase. Retrieved from [Link]

-

Li, M., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12793. [Link]

-

Greene, L. M., et al. (2020). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 63(17), 9344-9372. [Link]

-

Da Settimo, A., et al. (1995). N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor. Il Farmaco, 50(1), 5-12. [Link]

-

Yokoyama, M. T., & Carlson, J. R. (1981). Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species. Applied and Environmental Microbiology, 41(1), 71-76. [Link]

-

Kasahara, H. (2021). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology, 13(3), a040020. [Link]

-

Taliani, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

-

Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid‐chromatography mass‐spectrometry of conjugates and oxidative metabolites of indole‐3‐acetic acid. Biological Mass Spectrometry, 21(6), 292-298. [Link]

-

Wikipedia. (2023). Indole-3-acetic acid. [Link]

-

ResearchGate. (n.d.). Proposed pathway of indole transformation for Arthrobacter sp. SPG. Retrieved from [Link]

-

Wikipedia. (2023). Glyoxylate cycle. [Link]

-

Safe, S., et al. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. International Journal of Molecular Sciences, 25(5), 2750. [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]

-

Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. [Link]

-

Cunningham, K. C., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(11), 1083. [Link]

-

Kim, D. H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

-

Schlemper, T. R., et al. (2019). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 5(4), 95. [Link]

-

Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 54(6), 846-851. [Link]

-

LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]

-

Raj, A., et al. (2022). Marine Natural Products from Tunicates and Their Associated Microbes. Journal of Marine Science and Engineering, 10(12), 1859. [Link]

-

Schupp, M., & Lazar, M. A. (2010). Endogenous Ligands for Nuclear Receptors: Digging Deeper. Journal of Biological Chemistry, 285(52), 40409-40415. [Link]

-

Borowik, A., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1438. [Link]

-

Taylor & Francis Online. (n.d.). Glyoxylate cycle – Knowledge and References. Retrieved from [Link]

-

Oberlies, N. H., et al. (2006). Indole-3-acetic acid (IAA) synthesis in the biocontrol strain CHA0 of Pseudomonas fluorescens: Role of tryptophan side chain oxidase. FEMS Microbiology Letters, 258(1), 1-6. [Link]

-

Jin, U. H., et al. (2020). Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. Journal of Agricultural and Food Chemistry, 68(16), 4616-4626. [Link]

-

Stefani, H. A., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538. [Link]

-

Nuclear Receptor Pathways Mediating the Development of Boar Taint. (2022). International Journal of Molecular Sciences, 23(23), 14889. [Link]

-

Guo, D., et al. (2018). Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21. International Journal of Molecular Sciences, 19(2), 499. [Link]

-

Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 223-232. [Link]

-

Organic Syntheses. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

-

Barresi, E., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 20(2), 111. [Link]

-

Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

-

Mishra, S., et al. (2018). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PLoS ONE, 13(2), e0192293. [Link]

-

Singh, N. P., et al. (2011). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. PLoS ONE, 6(8), e23522. [Link]

-

Liu, R., et al. (2021). Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1. Frontiers in Microbiology, 12, 693999. [Link]

-

Phenomenex. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Retrieved from [Link]

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]

-

Dvorak, Z., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 478. [Link]

-

Zhang, P., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(4), 246. [Link]

-

Semantic Scholar. (n.d.). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 9. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21 | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

role of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate in etodolac synthesis

Technical Deep Dive: The Oxoacetate Route in Etodolac API Synthesis

Executive Summary In the industrial synthesis of Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid), the purity of the precursor 7-ethyltryptophol is the primary determinant of Active Pharmaceutical Ingredient (API) quality.[1] While the direct Fischer indole synthesis (reacting 2-ethylphenylhydrazine with 2,3-dihydrofuran) is chemically shorter, it notoriously yields a "tarry" product laden with difficult-to-remove triol impurities.

This guide details the Oxoacetate Route , employing ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate as a strategic intermediate. This pathway functions as a "purification checkpoint," utilizing the high crystallinity of the oxoacetate derivative to purge structural isomers and oligomers prior to the final reduction and cyclization steps.

Part 1: The Strategic Role of the Oxoacetate Intermediate

The molecule This compound is not merely a carbon scaffold; it acts as a regiochemical anchor. Its synthesis exploits the high nucleophilicity of the indole C3 position, ensuring that the ethyl side chain required for the pyrano-ring of Etodolac is installed with near-perfect regioselectivity.

Key Advantages over Fischer Route:

-

Crystallinity: Unlike the oily crude obtained from Fischer synthesis, the oxoacetate intermediate is a solid, allowing for recrystallization and removal of non-volatile impurities.

-

Regiocontrol: The Friedel-Crafts acylation at C3 prevents the formation of isomeric byproducts that plague the hydrazone cyclization method.

-

Scalability: The reaction conditions (0–5°C) are mild and avoid the thermal runaway risks associated with large-scale Fischer cyclizations.

Pathway Visualization: Impurity Control Strategy

The following diagram contrasts the "Dirty" Fischer route with the "Clean" Oxoacetate route, highlighting where the topic molecule functions as a quality filter.

Figure 1: Comparative process flow demonstrating the oxoacetate intermediate as a critical purification checkpoint.

Part 2: Detailed Synthesis Protocol

This protocol assumes the starting material is 7-ethylindole .[2] If starting from 2-ethylaniline, standard Leimgruber-Batcho or Fischer indolization must be performed first.

Step 1: Synthesis of this compound

Mechanism: Electrophilic Aromatic Substitution (Acylation). Reagents: 7-Ethylindole, Oxalyl Chloride, Ethanol, Diethyl Ether (or MTBE).

-

Preparation: Charge a reactor with anhydrous diethyl ether (10 volumes) and 7-ethylindole (1.0 eq). Cool the solution to 0–5°C under nitrogen atmosphere.

-

Acylation: Add oxalyl chloride (1.2 eq) dropwise over 60 minutes. Maintain temperature <5°C.

-

Observation: An orange/red precipitate (the indolyl-3-glyoxylyl chloride intermediate) will form. This is the acid chloride species.[3]

-

-

Aging: Stir the slurry at 0–5°C for 2 hours to ensure complete conversion of the indole.

-

Quenching (Esterification): Add absolute ethanol (5.0 eq) slowly. The reaction is exothermic; control the addition rate to keep T <10°C.

-

Chemistry: The acid chloride reacts with ethanol to form the ethyl ester (the target oxoacetate).

-

-

Workup: Stir for 1 hour at room temperature. Pour the mixture into ice-cold water. Filter the resulting solid.[4]

-

Purification: Recrystallize from ethanol/water or toluene.

-

Target Specification: Yellow to orange crystalline solid. Purity >98% (HPLC).

-

Step 2: Reduction to 7-Ethyltryptophol

Mechanism: Hydride Reduction (Ester & Ketone

-

Preparation: Suspend LiAlH4 (3.0 eq) in anhydrous THF under nitrogen. Cool to 0°C.[4][5]

-

Addition: Dissolve the oxoacetate intermediate from Step 1 in THF and add dropwise to the hydride suspension.

-

Note: The reduction of the

-keto ester is vigorous.

-

-

Reflux: Warm to room temperature, then reflux (65°C) for 3–5 hours.

-

Transformation: The C2-carbonyl is reduced to a methylene group (-CH2-), and the ester is reduced to a primary alcohol (-CH2OH).

-

-

Quench: Cool to 0°C. Perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter salts, evaporate solvent. The resulting 7-ethyltryptophol is obtained as a high-purity oil or low-melting solid, ready for Etodolac cyclization.

Part 3: Critical Quality Attributes (CQAs) & Impurity Profile

The superiority of the oxoacetate route is quantifiable through the impurity profile. The "Direct Fischer" route generates oligomeric byproducts that are chemically similar to Etodolac, making them difficult to separate downstream.

| Parameter | Direct Fischer Route | Oxoacetate Route (Recommended) |

| Key Intermediate | Crude Hydrazone/Tryptophol | This compound |

| Physical State | Tarry / Viscous Oil | Crystalline Solid |

| Major Impurity | Triol derivative (4,4-bis...) | Unreacted 7-ethylindole (easily removed) |

| Purification Method | Column Chromatography (Non-scalable) | Recrystallization (Scalable) |

| Overall Yield | 40–50% (Low Purity) | 65–75% (High Purity) |

Mechanistic Pathway: From Oxoacetate to Etodolac

The following diagram details the chemical transformation logic, focusing on the reduction and final cyclization.

Figure 2: Chemical transformation from the oxoacetate scaffold to the final pyranoindole structure.

References

-

IOSR Journal of Applied Chemistry . "An optimized process for the synthesis of a key starting material for etodolac."[6][7][8][9] Available at: [Link]

-

World Intellectual Property Organization (WIPO) . "Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol."[2][7] Patent WO2005002573.[2] Available at: [Link]

- Google Patents. "Process for the preparation of etodolac - US Patent 6066741.

-

ScienceMadness . "Reaction between oxalyl chloride and indole." (Mechanistic discussion on C3 acylation). Available at: [Link]

-

National Institute of Science Communication and Policy Research (NIScPR) . "An improved and scalable process for the synthesis of a key intermediate for Etodolac."[6][7][8][9] Available at: [Link]

Sources

- 1. WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation - Google Patents [patents.google.com]

- 2. Process For Preparing Highly Pure And Free Flowing Solid Of 7 [quickcompany.in]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]

preliminary biological screening of indole-3-oxoacetates

An In-Depth Technical Guide to the Preliminary Biological Screening of Indole-3-Oxoacetates

Authored by Gemini, Senior Application Scientist

Foreword: The Rationale for Screening Indole-3-Oxoacetates

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] From the essential amino acid tryptophan to hormones like melatonin and serotonin, the indole scaffold is central to life's chemistry.[2] Its derivatives, both natural and synthetic, exhibit a remarkable spectrum of pharmacological activities, including anti-carcinogenic, antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

Indole-3-oxoacetates, a specific class within this family, represent a compelling frontier for drug discovery. Structurally related to the well-known phytohormone indole-3-acetic acid (IAA), these compounds offer a unique chemical scaffold ripe for exploration.[6][7] Preliminary biological screening is the critical first step in unlocking their therapeutic potential. It is a systematic investigation designed to efficiently identify "hits"—compounds that exhibit desired biological activity in a series of defined, robust, and reproducible assays.

This guide provides a technical framework for conducting such a preliminary screening cascade. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. The narrative is grounded in the principles of building a self-validating system of inquiry, ensuring that the data generated is both reliable and actionable for downstream drug development.

Chapter 1: The Strategic Screening Cascade

A successful preliminary screening campaign is not a random collection of assays but a logically structured workflow. The goal is to maximize the discovery of promising lead compounds while efficiently eliminating inactive or overtly toxic ones.[8] The cascade begins with broad, high-throughput assays to assess general bioactivity and toxicity, followed by more specific assays to delineate the nature of that activity.

This multi-pronged approach allows for the simultaneous evaluation of a compound's potential therapeutic efficacy and its safety profile. A compound that is highly effective in one assay but demonstrates significant toxicity in another may be deprioritized early, saving valuable resources.[8][9]

Caption: A logical workflow for the preliminary biological screening of novel compounds.

Chapter 2: Foundational Assays for Primary Screening

The primary screening phase is designed to cast a wide net, identifying any significant biological activity. For indole derivatives, a logical starting point includes assessing cytotoxicity, antimicrobial effects, and antioxidant potential, as these are common activities for this class of compounds.[3][10][11]

Cytotoxicity & Antiproliferative Screening

Evaluating a compound's effect on cell viability is a cornerstone of drug discovery.[8] It serves a dual purpose: identifying potential anti-cancer agents that kill or inhibit the growth of tumor cells and flagging compounds that are generally toxic to healthy cells.[8][12] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[9][13]

Principle of the MTT Assay

The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable, metabolically active cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The quantity of this formazan, measured by its absorbance, is directly proportional to the number of living cells.[13] A reduction in formazan production indicates either cell death or inhibition of proliferation.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each indole-3-oxoacetate in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO). Incubate the plates for 48-72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce cell viability by 50%.[12][13]

Data Presentation: Hypothetical Cytotoxicity Data

Summarize the calculated IC₅₀ values in a table for clear comparison.

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI)* |

| IND-OXO-01 | MCF-7 (Breast) | 12.5 | 8.0 |

| IND-OXO-01 | A549 (Lung) | 25.8 | 3.9 |

| IND-OXO-01 | HEK293 (Non-cancerous) | 100.2 | - |

| Doxorubicin | MCF-7 (Breast) | 1.2 | 5.8 |

| Doxorubicin | HEK293 (Non-cancerous) | 7.0 | - |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[1] Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3][4][14] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

Principle of the Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. After incubation, the wells are visually inspected for turbidity (growth).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans), to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).[3]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.[3]

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for yeast.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[3]

Antioxidant Activity Screening

Oxidative stress is implicated in numerous pathologies, making compounds with antioxidant activity valuable therapeutic candidates.[10][11] Many indole-containing molecules, such as melatonin, are potent antioxidants.[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[10][15]

Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration, measured as a decrease in absorbance, is indicative of the compound's radical scavenging potential.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. Ascorbic acid (Vitamin C) or Trolox can be used as a positive control.[15]

-

Data Analysis: Calculate the percentage of radical scavenging activity. Plot this percentage against the compound concentration to determine the EC₅₀ (the effective concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ value indicates higher antioxidant activity.[15]

Chapter 3: Data Interpretation and Hit Prioritization

The primary screening phase generates a large amount of data that must be carefully analyzed to identify promising "hits" for further investigation. A hit is typically defined by its potency (e.g., low IC₅₀ or MIC value) and, where applicable, its selectivity.

Caption: A decision-making flowchart for prioritizing hits from primary screening data.

Key Prioritization Criteria:

-

Potency: Compounds with low IC₅₀, MIC, or EC₅₀ values are generally prioritized.

-

Selectivity: For anticancer screening, a high Selectivity Index is crucial, indicating that the compound is more toxic to cancer cells than to normal cells.[9] For antimicrobial screening, a compound with a low MIC against microbes but a high IC₅₀ against human cells is desirable.

-

Spectrum of Activity: An antimicrobial candidate might be prioritized if it shows activity against a broad range of pathogens or specifically against a drug-resistant strain like MRSA.[3]

-

Structure-Activity Relationship (SAR): As data accumulates for a library of related indole-3-oxoacetates, preliminary SARs can be established. This involves identifying which chemical modifications on the indole scaffold lead to increased activity or selectivity, guiding future synthesis efforts.

Conclusion and Future Directions

The is a foundational step in the journey of drug discovery. By employing a strategic cascade of robust and validated assays—assessing cytotoxicity, antimicrobial, and antioxidant activities—researchers can efficiently identify and prioritize compounds with therapeutic potential. The "hits" generated from this initial screen are not final drug candidates but are the essential starting points for a more profound investigation, including secondary assays to elucidate the mechanism of action, in vivo efficacy studies, and medicinal chemistry optimization. This structured, evidence-based approach ensures that resources are focused on the most promising molecules, accelerating the path from the laboratory bench to potential clinical applications.

References

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Benchchem. Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays.

- Cieśla, M., et al. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC.

- Benchchem. A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives.

- Creative Biogene. Cytotoxicity Assays | Life Science Applications.

- Gül, H. İ., et al. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- Antonets, A. A., et al. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.

- ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Patel, D. Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives.

- SemOpenAlex. Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay.

- ResearchGate. Antioxidant activity of unexplored indole derivatives: Synthesis and screening.

- ResearchGate. Antioxidant capacities of synthesized indole compounds by ABTS assay.

- Benchchem. A Comparative Analysis of Indole-Based Antimicrobials: A Guide for Researchers.

- Wang, Y., et al. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC.

- Naliwajd, M., et al. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.

- Organic Syntheses. Indole-3-acetic Acid.

- ChemicalBook. Indole-3-acetic acid synthesis.

- Kim, J. K., et al. Current results on the biological and pharmacological activities of Indole-3-carbinol. PMC.

- eLife. Oral supplementation of gut microbial metabolite indole-3-acetate alleviates diet-induced steatosis and inflammation in mice.

- Kushwaha, D. Synthesis and Chemistry of Indole.

- Gadaginamath, G. S., et al. Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.

- Google Patents. Process of producing indole-3-acetic acids.